molecular formula C18H14F3N3O3S B2730994 8-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline CAS No. 2380184-41-6

8-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline

Cat. No. B2730994
CAS RN: 2380184-41-6
M. Wt: 409.38
InChI Key: FEWHKGBUYDRGFE-UHFFFAOYSA-N
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Description

8-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. It is a heterocyclic compound that belongs to the class of quinoline sulfonamides and is commonly referred to as QS-11.

Mechanism of Action

The mechanism of action of QS-11 varies depending on its application. In cancer cells, QS-11 inhibits the activity of STAT3, which is involved in the survival and proliferation of cancer cells. In stem cells, QS-11 enhances the differentiation of stem cells into cardiomyocytes by activating the Wnt signaling pathway. In crops, QS-11 regulates the expression of genes involved in stress response pathways, which enhances the growth and yield of crops in stressful environments.
Biochemical and Physiological Effects
QS-11 has been found to have various biochemical and physiological effects depending on its application. In cancer cells, QS-11 inhibits the activity of STAT3, which leads to the inhibition of cell growth and proliferation. In stem cells, QS-11 enhances the differentiation of stem cells into cardiomyocytes, which could have implications for the treatment of heart disease. In crops, QS-11 regulates the expression of genes involved in stress response pathways, which enhances the growth and yield of crops in stressful environments.

Advantages and Limitations for Lab Experiments

One of the main advantages of QS-11 for lab experiments is its versatility. It has potential applications in various fields, including medicine, agriculture, and material science. Additionally, its synthesis method is relatively straightforward, and it is commercially available.
One of the limitations of QS-11 for lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its use in different applications.

Future Directions

There are several future directions for the study of QS-11. In medicine, further research is needed to optimize its use as an anticancer agent and to explore its potential applications in other diseases. In agriculture, more research is needed to understand its mechanism of action and to develop more efficient and sustainable methods for crop production. In material science, further research is needed to explore its potential applications in the synthesis of novel materials with unique properties.
Conclusion
In conclusion, QS-11 is a versatile compound with potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential applications. However, further research is needed to optimize its use and to explore its full potential in different applications.

Synthesis Methods

The synthesis of QS-11 involves a multi-step process that starts with the reaction of 2,4-dichloroquinoline with sodium hydride to form 2-chloro-4-quinoline sulfonamide. This intermediate is then reacted with 2-(trifluoromethyl)pyridine-4-ol in the presence of cesium carbonate to form the desired product, QS-11. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

QS-11 has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anticancer properties by inhibiting the activity of the transcription factor STAT3, which is involved in the growth and survival of cancer cells. QS-11 has also been shown to enhance the differentiation of stem cells into cardiomyocytes, which could have implications for the treatment of heart disease.
In agriculture, QS-11 has been found to enhance the growth and yield of crops, particularly in stressful environments such as drought or high salinity. This is due to its ability to regulate the expression of genes involved in stress response pathways.
In material science, QS-11 has been used as a building block for the synthesis of novel materials with unique properties, such as luminescent and magnetic properties.

properties

IUPAC Name

8-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)16-9-13(6-8-22-16)27-14-10-24(11-14)28(25,26)15-5-1-3-12-4-2-7-23-17(12)15/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWHKGBUYDRGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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